![molecular formula C10H10ClNO4 B5660161 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)
4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid is a compound with potential applications in various fields, including pharmacology and materials science. Its unique structure allows for diverse chemical reactions and interactions, making it a compound of interest for researchers.
Synthesis Analysis
Synthesis approaches for similar compounds often involve complex reactions, including ring opening reactions and subsequent modifications. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized via a ring opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by various spectroscopic techniques (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, confirmed through spectroscopic methods and X-ray diffraction studies, reveals insights into their chemical behavior and potential applications. Single crystal X-ray diffraction studies, for example, have been used to confirm the structure of synthesized compounds (Sirajuddin et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid derivatives include interactions with DNA, showing potential intercalative binding modes. These reactions highlight the compound's significance in biological activities and its potential as an antitumor agent (Sirajuddin et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and solubility, are crucial for their practical applications. Thermal analysis and solubility studies provide insights into the conditions under which these compounds can be used in industrial and pharmacological processes.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's molecular structure. For instance, studies involving vibrational spectroscopy and molecular docking provide a deeper understanding of the compound's reactivity and potential interactions with biological molecules (Vanasundari et al., 2018).
properties
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(15)16/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNAZEHSBRBUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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